

Application Notes and Protocols for INCB054329 in Cell Culture

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| Compound of Interest | | |
|----------------------|----------------|-----------|
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These application notes provide detailed protocols for the in vitro use of INCB054329 (also known as Pemigatinib), a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins and Fibroblast Growth Factor Receptors (FGFR). This document is intended for researchers, scientists, and drug development professionals working with cancer cell lines.

Mechanism of Action

INCB054329 is a dual-function small molecule inhibitor. Primarily, it acts as a BET inhibitor, binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4) and preventing their interaction with acetylated histones.[1] This disruption of chromatin remodeling leads to the downregulation of key oncogenes, including c-MYC.[2][3] Additionally, INCB054329 is a selective inhibitor of FGFR kinases 1, 2, and 3.[2] This combined activity makes it a subject of investigation in various hematologic and solid tumors.[2][3][4]

The inhibition of BET proteins by INCB054329 has been shown to suppress the expression of genes involved in cell cycle progression, DNA repair, and inflammatory signaling pathways.[4] [5] Notably, it can decrease the expression of oncogenes like FGFR3 and NSD2/MMSET/WHSC1 in t(4;14)-rearranged myeloma cell lines.[3][5] Furthermore, INCB054329 treatment can lead to the suppression of the IL-6/JAK/STAT signaling pathway by reducing the expression of the IL-6 receptor (IL6R).[5][6] In ovarian cancer models, INCB054329 has been demonstrated to reduce homologous recombination efficiency, leading to a synergistic effect when combined with PARP inhibitors.[4]



Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of INCB054329 across various assays and cell lines.

Table 1: IC50 Values for BET Bromodomains

| Target | IC50 (nM) |
|----------|-----------|
| BRD2-BD1 | 44 |
| BRD2-BD2 | 5 |
| BRD3-BD1 | 9 |
| BRD3-BD2 | 1 |
| BRD4-BD1 | 28 |
| BRD4-BD2 | 3 |
| BRDT-BD1 | 119 |
| BRDT-BD2 | 63 |

Data sourced from Selleck Chemicals product information.[2]

Table 2: Growth Inhibition (GI50) in Hematologic Cancer Cell Lines

| Cell Line Type | Median GI50 (nM) | GI50 Range (nM) |
|--|------------------|-----------------|
| Hematologic Cancers (32 cell lines) | 152 | 26 - 5000 |
| IL-2 Stimulated T-cells (non- diseased) | 2435 | - |

Treatment duration for GI50 determination was 72 hours.[2]

Experimental Protocols



Cell Culture and Compound Preparation

- Cell Lines: INCB054329 has been tested on a variety of cell lines including:
 - Hematologic Malignancies: MV-4-11, MOLM13, Kasumi-1 (AML); KMS-12-BM, MM1.S,
 OPM-2, INA-6, U-266 (Multiple Myeloma); various Non-Hodgkin Lymphoma cell lines.[2][5]
 - Ovarian Cancer: OVCAR-3, OVCAR-4, SKOV-3, UWB1.289+BRCA1.[6]
 - Prostate Cancer: LNCaP, VCaP, DU145, PC3, 22Rv1.
- Culture Conditions: Cells should be cultured in the appropriate medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
- Compound Preparation:
 - Prepare a stock solution of INCB054329 in sterile DMSO. For example, a 10 mM stock solution.
 - Store the stock solution at -20°C or -80°C.
 - On the day of the experiment, thaw the stock solution and prepare working concentrations by diluting it in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of INCB054329 on cell proliferation and viability.

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
 μL of culture medium. Allow cells to attach overnight.
- Compound Treatment: Prepare serial dilutions of INCB054329 in culture medium. Remove the existing medium from the wells and add 100 μL of the medium containing the desired concentrations of INCB054329. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).



- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[2]
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Apoptosis Assay (Annexin V Staining)

This protocol is for detecting apoptosis induced by INCB054329 using flow cytometry.

- Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of INCB054329 for 48-72 hours.
- Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
- Staining:
 - Wash the cells twice with cold PBS.
 - Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
 - $\circ~$ Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) to 100 μL of the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μL of 1X Annexin V binding buffer to each tube.
- Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining. Annexin V
 positive, PI negative cells are considered to be in early apoptosis, while cells positive for



both are in late apoptosis or necrosis.

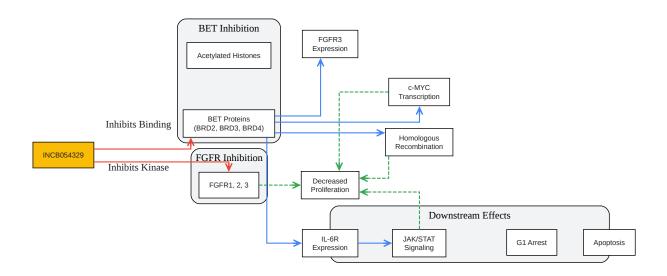
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of INCB054329 on cell cycle distribution.

- Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with INCB054329 for 24-72 hours.
- · Cell Harvesting and Fixation:
 - Harvest the cells and wash with PBS.
 - Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
 - Incubate the fixed cells for at least 2 hours at -20°C.
- Staining:
 - Centrifuge the fixed cells and wash with PBS to remove the ethanol.
 - \circ Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 μ g/mL) and RNase A (100 μ g/mL) in PBS.
 - Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflow Diagrams

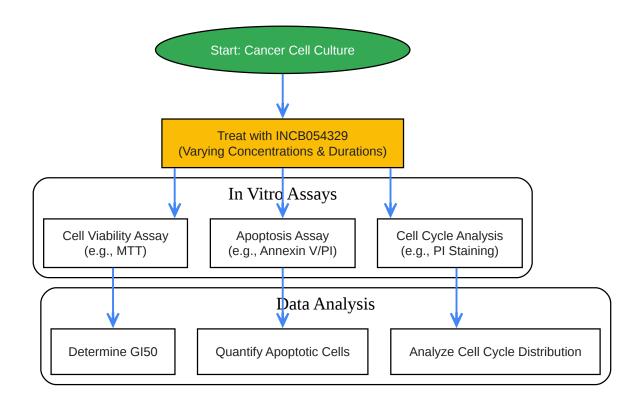




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Caption: Mechanism of action of INCB054329.





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